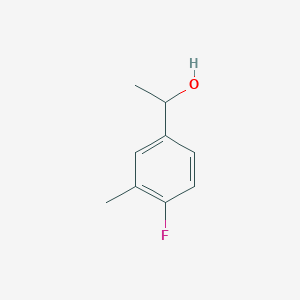![molecular formula C16H16N2O2 B2379400 1-[1-(Isoquinoline-1-carbonyl)pyrrolidin-3-yl]ethan-1-one CAS No. 2097895-63-9](/img/structure/B2379400.png)
1-[1-(Isoquinoline-1-carbonyl)pyrrolidin-3-yl]ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[1-(Isoquinoline-1-carbonyl)pyrrolidin-3-yl]ethan-1-one is a complex organic compound featuring a pyrrolidine ring fused with an isoquinoline moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The unique structure of this compound allows it to interact with various biological targets, making it a valuable subject for scientific research.
准备方法
The synthesis of 1-[1-(Isoquinoline-1-carbonyl)pyrrolidin-3-yl]ethan-1-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve large-scale batch reactions where the reactants are combined in reactors under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .
化学反应分析
1-[1-(Isoquinoline-1-carbonyl)pyrrolidin-3-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon or platinum oxide . Major products formed from these reactions depend on the specific reagents and conditions used but can include a variety of functionalized derivatives with potential biological activity .
科学研究应用
1-[1-(Isoquinoline-1-carbonyl)pyrrolidin-3-yl]ethan-1-one has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Potential therapeutic applications include the development of new drugs for treating various diseases, such as cancer, neurological disorders, and infectious diseases.
Industry: It can be used in the production of specialty chemicals, dyes, and materials with unique properties.
作用机制
The mechanism of action of 1-[1-(Isoquinoline-1-carbonyl)pyrrolidin-3-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
相似化合物的比较
1-[1-(Isoquinoline-1-carbonyl)pyrrolidin-3-yl]ethan-1-one can be compared to other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.
Isoquinoline derivatives: These compounds contain the isoquinoline moiety and are known for their diverse pharmacological properties.
Pyrrolidin-2-ones: These compounds are structurally related and often used in similar applications, such as drug development and organic synthesis.
The uniqueness of this compound lies in its combined structure, which allows it to exhibit properties of both pyrrolidine and isoquinoline derivatives, making it a versatile and valuable compound for various scientific and industrial applications.
属性
IUPAC Name |
1-[1-(isoquinoline-1-carbonyl)pyrrolidin-3-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-11(19)13-7-9-18(10-13)16(20)15-14-5-3-2-4-12(14)6-8-17-15/h2-6,8,13H,7,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKKVUOTVIZGRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCN(C1)C(=O)C2=NC=CC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
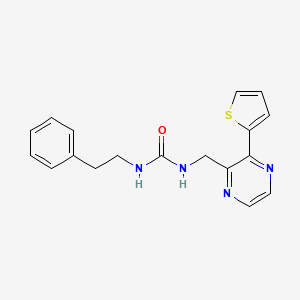
carbohydrazide](/img/structure/B2379322.png)
![Methyl 6-(2-(4-fluorophenoxy)acetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2379323.png)

![(Z)-methyl 2-(2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2379325.png)
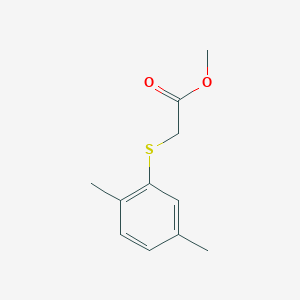
![Ethyl 2-(3-chlorobenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2379329.png)
![8-(4-Ethoxyphenyl)-5-(2-methoxyethyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2379331.png)
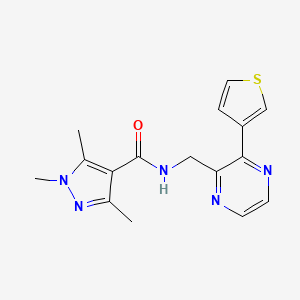
![5-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-sulfonamide](/img/structure/B2379333.png)
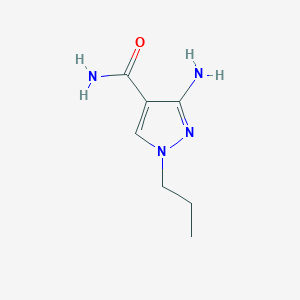
![2,5-dimethyl-N-[4-(4-morpholinylcarbonyl)benzyl]benzenesulfonamide](/img/structure/B2379335.png)
